(2Z)-2-[(3-{3-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
Description
This compound features a fused thiazolo[3,2-a]benzimidazol-3(2H)-one core, a 1-phenylpyrazole moiety substituted with a 4-fluorobenzyloxy group, and a methylidene bridge connecting the pyrazole and thiazolo-benzimidazolone systems.
Properties
Molecular Formula |
C32H21FN4O2S |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(2Z)-2-[[3-[3-[(4-fluorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C32H21FN4O2S/c33-24-15-13-21(14-16-24)20-39-26-10-6-7-22(17-26)30-23(19-36(35-30)25-8-2-1-3-9-25)18-29-31(38)37-28-12-5-4-11-27(28)34-32(37)40-29/h1-19H,20H2/b29-18- |
InChI Key |
OWYHLJBSMXONQZ-MIXAMLLLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)/C=C\5/C(=O)N6C7=CC=CC=C7N=C6S5 |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)F)C=C5C(=O)N6C7=CC=CC=C7N=C6S5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
The thiazolo[3,2-a]benzimidazolone core distinguishes the target compound from analogs with related but distinct cores:
Implications :
Substituent Effects
Fluorobenzyloxy vs. Halogenated/Substituted Benzyl Groups
Implications :
- The 4-fluorobenzyloxy group balances lipophilicity and metabolic stability compared to bulkier chloro analogs .
- Triazolylmethyl substituents () may improve aqueous solubility but reduce membrane permeability .
Pyrazole Ring Modifications
Implications :
Implications :
Physicochemical and Pharmacokinetic Properties
Inferred from structural analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
